molecular formula C14H9N3O B14474150 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile CAS No. 65823-08-7

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile

Katalognummer: B14474150
CAS-Nummer: 65823-08-7
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: GMAQJISAGMWDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a pyridoquinazoline core with a methyl group at the 2-position, an oxo group at the 11-position, and a carbonitrile group at the 8-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carboxylic acid
  • 2-Methoxy-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide

Uniqueness

Compared to similar compounds, 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

65823-08-7

Molekularformel

C14H9N3O

Molekulargewicht

235.24 g/mol

IUPAC-Name

2-methyl-11-oxopyrido[2,1-b]quinazoline-8-carbonitrile

InChI

InChI=1S/C14H9N3O/c1-9-2-4-12-11(6-9)14(18)17-8-10(7-15)3-5-13(17)16-12/h2-6,8H,1H3

InChI-Schlüssel

GMAQJISAGMWDHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.